molecular formula C9H9F4NO B1458601 4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol CAS No. 1692570-98-1

4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol

Cat. No.: B1458601
CAS No.: 1692570-98-1
M. Wt: 223.17 g/mol
InChI Key: HCEHJYUUHXCMAG-UHFFFAOYSA-N
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Description

“4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol” is a chemical compound with the molecular formula C9H9F4NO. It has a molecular weight of 209.14 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H7F4NO/c9-6-2-1-5(14)3-7(6)13-4-8(10,11)12/h1-3,13-14H,4H2 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, detailed crystallographic data or 3D structure information for this specific compound is not available in the searched resources.


Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . More specific physical and chemical properties such as boiling point, refractive index, and density are not available in the searched resources.

Scientific Research Applications

Optical and Electrical Material Applications

Synthesis and Characterization of Fluorinated Polyimides : Researchers have synthesized fluorinated polyimides using trifluoromethyl-substituted aromatic diamines. These materials exhibit excellent solubility, thermal stability, mechanical properties, and low dielectric constants, making them suitable for applications in optoelectronics and as low-k materials in microelectronics. The polyimide films showed high optical transparency, suggesting potential use in optical devices (Tao et al., 2009).

Synthesis of Fluoroalkyl Amino Reagents

Development of Fluoroalkyl Amino Reagents : Fluoroalkyl amino reagents have been developed for introducing fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles, important for medicinal and agricultural chemistry. These reagents enable the synthesis of fluorinated pyrazoles, serving as building blocks in drug discovery and pesticide development (Schmitt et al., 2017).

Herbicidal Activity

Herbicidal Activity of Fluorinated Compounds : Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides exhibit significant herbicidal activities against dicotyledonous weeds, highlighting the utility of fluorinated compounds in developing new herbicides (Wu et al., 2011).

Advanced Polymer Materials

Organosoluble, Low-Colored Fluorinated Polyimides : Novel fluorinated polyimides synthesized from trifluoromethyl-substituted bis(ether amine) monomers are highlighted for their solubility, optical transparency, thermal stability, and low dielectric constants. These properties make them suitable for advanced materials applications, including flexible electronics and optical materials (Chung et al., 2006).

Nonlinear Optical Materials

Fluorescent Chemosensors and Nonlinear Optical Analysis : The use of 4-methyl-2,6-diformylphenol (DFP) derivatives for the development of chemosensors and the structural and nonlinear optical analysis of 4-fluoro salicylideneaniline demonstrates the diverse applications of fluorinated phenols in sensing and optical modulation. These materials offer high selectivity and sensitivity for detecting various analytes, including metal ions and anions, and possess significant nonlinear optical properties (Roy, 2021); (P. P., A. R., & R. C., 2019).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with laccase, an enzyme involved in the oxidation of phenolic compounds . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the enzyme’s activity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it has been reported to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it has been shown to undergo phase I and phase II metabolic reactions, including oxidation and conjugation . These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various tissues, where it can accumulate and exert its effects . The localization and accumulation of this compound can influence its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for understanding its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Properties

IUPAC Name

4-fluoro-2-[(2,2,2-trifluoroethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c10-7-1-2-8(15)6(3-7)4-14-5-9(11,12)13/h1-3,14-15H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEHJYUUHXCMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CNCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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